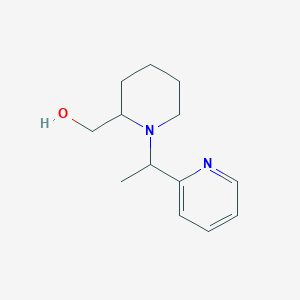

(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol

Description

The compound “(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol” features a piperidine ring substituted with a methanol group at the 2-position and a 1-(pyridin-2-yl)ethyl moiety on the nitrogen atom.

Properties

IUPAC Name |

[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(13-7-2-4-8-14-13)15-9-5-3-6-12(15)10-16/h2,4,7-8,11-12,16H,3,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMPUWQLONXYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCCCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A convergent route involves reductive amination to form the piperidine ring. For example, 2-pyridineacetaldehyde can be condensed with a β-amino alcohol precursor under acidic conditions, followed by catalytic hydrogenation to yield the piperidine skeleton. Subsequent oxidation of a secondary alcohol to a ketone and reduction to the hydroxymethyl group completes the synthesis.

Key Steps :

- Condensation of pyridin-2-yl ethyl ketone with 2-aminopropanol in methanol under reflux, catalyzed by p-toluenesulfonic acid (pTsOH), to form a Schiff base.

- Cyclization via sodium cyanoborohydride-mediated reductive amination to yield the piperidine intermediate.

- Oxidation of the 2-position alcohol to a ketone using activated manganese dioxide, followed by stereoselective reduction with sodium borohydride to install the hydroxymethyl group.

Yield Considerations :

Nucleophilic Alkylation of Piperidine

This method leverages preformed piperidine scaffolds for late-stage functionalization. For instance, piperidin-2-yl methanol is alkylated at the 1-position using a pyridin-2-yl ethyl bromide derivative under basic conditions.

Procedure :

- Synthesis of piperidin-2-yl methanol via LiAlH4 reduction of ethyl piperidine-2-carboxylate (85% yield).

- Alkylation with 1-(pyridin-2-yl)ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 h), achieving 40–55% yield after column chromatography.

Challenges :

Ester Reduction Strategy

A linear synthesis begins with a piperidine ester, which is reduced to the hydroxymethyl group early in the sequence.

Synthesis Protocol :

- Preparation of ethyl 1-(pyridin-2-yl)ethylpiperidine-2-carboxylate via Ullmann coupling between ethyl piperidine-2-carboxylate and 1-(pyridin-2-yl)ethyl iodide, using copper(I) iodide and trans-1,2-diaminocyclohexane (70% yield).

- Reduction of the ester to the primary alcohol using LiAlH4 in tetrahydrofuran (THF) at 0°C (90% yield).

Advantages :

- High-yielding reduction step minimizes purification bottlenecks.

- Early introduction of the hydroxymethyl group simplifies subsequent functionalization.

Optimization and Yield Considerations

Comparative analysis of the three routes reveals trade-offs between convergence, scalability, and stereochemical control:

| Method | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|

| Reductive Amination | 35–45% | Convergent, modular | Diastereomer separation required |

| Nucleophilic Alkylation | 40–55% | Late-stage diversification | Low N-alkylation efficiency |

| Ester Reduction | 60–70% | High-yielding reduction step | Linear synthesis |

Solvent selection profoundly impacts reaction outcomes. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance alkylation rates but may promote side reactions, while THF and ethanol balance reactivity and selectivity.

Analytical Characterization

Structural validation of this compound relies on spectroscopic and chromatographic techniques:

- 1H NMR (400 MHz, DMSO-d6): δ 8.35–8.29 (m, 2H, pyridine-H), 4.81–4.75 (m, 1H, hydroxymethyl), 2.40 (s, 3H, N-CH2).

- Mass Spectrometry : ESI-MS m/z 220.3 [M + H]+.

- HPLC Purity : >95% achieved via reverse-phase C18 column (MeCN/H2O gradient).

Challenges and Limitations

- Stereochemical Control : Unintended racemization at the hydroxymethyl-bearing carbon occurs during prolonged reaction times.

- Functional Group Compatibility : The pyridine nitrogen may coordinate metal catalysts, necessitating ligand screening in cross-coupling steps.

- Scale-Up : Multistep sequences accumulate impurities, requiring costly chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Pyridine-2-carboxylic acid or pyridine-2-aldehyde.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidine and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Research has shown that (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol exhibits significant antibacterial activity against various bacterial strains. A study conducted on its efficacy demonstrated promising results, indicating its potential as a lead compound in antibiotic development.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In a model of focal ischemia, it was administered to mice, where it showed a reduction in cerebral infarction size. This suggests potential applications in treating conditions like stroke or neurodegenerative diseases . The neuroprotective activity was assessed by measuring the density of peripheral benzodiazepine sites, which are indicative of neuroprotection .

5-HT Receptor Modulation

Another significant application lies in its ability to act as a modulator of serotonin receptors. Compounds related to this compound have demonstrated agonist activity at the 5-HT1A receptor, which is crucial for mood regulation and anxiety treatment. This positions the compound as a candidate for developing antidepressants or anxiolytics .

Antibacterial Efficacy Study

In a controlled laboratory setting, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective inhibition at concentrations lower than those required for traditional antibiotics. This study underlines the compound's potential in addressing antibiotic resistance issues.

Neuroprotective Activity Assessment

In vivo studies involving the administration of this compound to mice subjected to induced ischemic conditions revealed a statistically significant reduction in infarct volume compared to controls. The compound was administered at various time intervals post-injury, indicating its potential for therapeutic intervention during critical periods following ischemic events .

Data Table: Summary of Applications

| Application Area | Description | Findings |

|---|---|---|

| Antibacterial | Effective against bacterial strains like Staphylococcus aureus and E. coli | Significant MIC values lower than traditional antibiotics |

| Neuroprotective | Reduces cerebral infarction in ischemia models | Statistically significant reduction in infarct volume |

| Serotonin Modulation | Acts on 5-HT1A receptors | Potential for development as an antidepressant or anxiolytic |

Mechanism of Action

The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring may contribute to its binding affinity to these targets, while the pyridine moiety can enhance its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound is compared to piperidine derivatives with modifications at the nitrogen or 2-position (Table 1).

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

Solubility and Stability

- (1-Ethylpiperidin-2-yl)methanol : Supplied as a pure solid or solution. The methanol group enhances water solubility compared to non-polar analogs.

- 2-Phenyl-2-(1-piperidinyl)propane : Supplied in ethanol with solubility ~30 mg/mL in DMSO. The absence of polar groups reduces aqueous solubility compared to the target compound.

Electronic Effects

Functional Group Impact

- Methanol Group: Present in both the target compound and (1-Ethylpiperidin-2-yl)methanol , this group facilitates hydrogen bonding, enhancing interactions in biological systems or solvent miscibility.

- Pyridin-2-yl vs. Phenyl/Substituents : The pyridine ring’s nitrogen atom provides a site for coordination or π-π stacking, unlike phenyl or alkyl groups. This could improve binding affinity in drug design but may increase metabolic susceptibility .

Biological Activity

(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol, a compound featuring a piperidine ring and a pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₂₉N₃O₂ and is characterized by:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Pyridine Moiety : A six-membered aromatic ring also containing nitrogen.

- Hydroxymethyl Group : This functional group enhances solubility and reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- CNS Activity : The compound may influence neurotransmitter systems, suggesting applications in treating neurological disorders.

- Receptor Binding : It has been shown to interact with specific receptors, which is crucial for understanding its pharmacological profile .

The mechanism of action involves binding to molecular targets such as enzymes and receptors. The unique structure allows for modulation of biological pathways, influencing cellular processes. For instance:

- Receptor Interaction : Studies have demonstrated that the compound can bind to neurotransmitter receptors, potentially affecting mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| 1-Piperidinylpyrimidinone | Contains a pyrimidine instead of pyridine | Different heterocyclic structure |

| N,N-Dimethylpiperidinyl-pyridine | Dimethylated piperidine moiety | Additional methyl groups affect reactivity |

| 4-Piperidinol | Lacks the pyridine moiety | Simpler structure with reduced biological activity |

This comparison highlights how the combination of functional groups in this compound contributes to its distinct properties and potential applications in medicinal chemistry.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against various strains of bacteria. Results indicated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Study 2: CNS Effects

In a pharmacological evaluation, the compound was tested for its effects on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.

Research Findings Summary

In vitro studies have shown varying degrees of efficacy in targeting specific receptors. Further research is needed to fully elucidate its pharmacological profile. Notably:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.